6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, substituted with methoxy and methyl groups. It has garnered interest in the scientific community due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps. One common synthetic route starts with the cyclization of 4-amino-5-(3,4,5-trimethoxybenzyl)-3-sulfydryl-1,2,4-triazole with carbon disulfide in the presence of potassium hydroxide. This intermediate is then reacted with various substituted benzyl chlorides to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves multiple pathways:
Neuroprotection: It inhibits endoplasmic reticulum stress and apoptosis, reducing neuronal death.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Molecular Targets: It interacts with proteins such as ATF4 and NF-kB, modulating their activity to exert its effects.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and triazolothiadiazoles. Compared to these compounds, 6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern, which enhances its pharmacological properties . Other similar compounds include:
- 6-(Substituted benzylthio)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
These compounds share structural similarities but differ in their specific substitutions and resulting bioactivities.
Properties
Molecular Formula |
C26H28N4O5 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C26H28N4O5/c1-14-27-26-28-19-10-16(15-6-8-18(32-2)9-7-15)11-20(31)23(19)24(30(26)29-14)17-12-21(33-3)25(35-5)22(13-17)34-4/h6-9,12-13,16,24H,10-11H2,1-5H3,(H,27,28,29) |
InChI Key |
FZZRIOTUXCDNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC2=N1)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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